molecular formula C15H18N4O2 B5872642 N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide

N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide

Cat. No. B5872642
M. Wt: 286.33 g/mol
InChI Key: WZNZPIXBEOUUJG-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide, commonly known as EMPPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMPPH is a hydrazide derivative that is synthesized through a multi-step process involving the reaction of 4-methyl-1-phenyl-1H-pyrazol-5-amine with phenoxyacetic acid, followed by the reaction of the resulting product with ethyl chloroformate and hydrazine hydrate.

Mechanism of Action

The mechanism of action of EMPPH is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. EMPPH has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Bcl-2 family of proteins. EMPPH has also been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Biochemical and Physiological Effects:
EMPPH has been shown to exhibit various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and reduction of inflammation. EMPPH has also been shown to exhibit antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using EMPPH in lab experiments is its potential applications in various fields such as cancer therapy, anti-inflammatory agents, and antimicrobial agents. Another advantage of using EMPPH is its relatively simple synthesis method. However, one of the limitations of using EMPPH in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of EMPPH. One direction is to investigate its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore its structure-activity relationship (SAR) to optimize its pharmacological properties. Additionally, further studies are needed to elucidate its mechanism of action and to evaluate its toxicity and pharmacokinetics in vivo.

Synthesis Methods

The synthesis of EMPPH involves the reaction of 4-methyl-1-phenyl-1H-pyrazol-5-amine with phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature. The product is then reacted with ethyl chloroformate and hydrazine hydrate in ethanol to yield EMPPH. The purity of the product can be improved by recrystallization from ethanol.

Scientific Research Applications

EMPPH has been studied for its potential applications in various fields such as cancer therapy, anti-inflammatory agents, and antimicrobial agents. In cancer therapy, EMPPH has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory agents, EMPPH has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In antimicrobial agents, EMPPH has been shown to exhibit antimicrobial activity against various bacterial strains.

properties

IUPAC Name

N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-3-19-12(2)13(10-17-19)9-16-18-15(20)11-21-14-7-5-4-6-8-14/h4-10H,3,11H2,1-2H3,(H,18,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNZPIXBEOUUJG-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=NNC(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=N/NC(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.